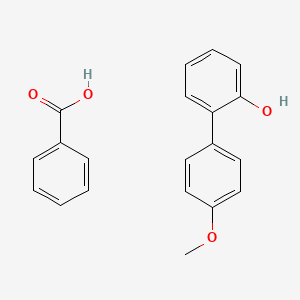
Benzoic acid;2-(4-methoxyphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;2-(4-methoxyphenyl)phenol is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzoic acid moiety and a phenol group substituted with a methoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;2-(4-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the esterification of 4-methoxybenzoic acid with phenol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to facilitate the formation of the ester bond .
Another method involves the direct hydroxylation of benzoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide. This method can be performed under mild conditions and offers a straightforward route to the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes. The esterification method mentioned above can be scaled up for industrial production, with careful control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2-(4-methoxyphenyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Sulfuric acid, palladium on carbon
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Benzoic acid;2-(4-methoxyphenyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzoic acid;2-(4-methoxyphenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells . Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Benzoic acid;2-(4-methoxyphenyl)phenol can be compared with other similar compounds such as:
Benzoic Acid: Lacks the phenol group, leading to different applications and biological activities.
4-Methoxybenzoic Acid: Similar structure but lacks the phenol group, affecting its chemical behavior and uses.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions, making it valuable in synthetic chemistry, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new uses and benefits of this compound.
Properties
CAS No. |
92709-17-6 |
|---|---|
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
benzoic acid;2-(4-methoxyphenyl)phenol |
InChI |
InChI=1S/C13H12O2.C7H6O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14;8-7(9)6-4-2-1-3-5-6/h2-9,14H,1H3;1-5H,(H,8,9) |
InChI Key |
LGKYLDLTMHDLLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















